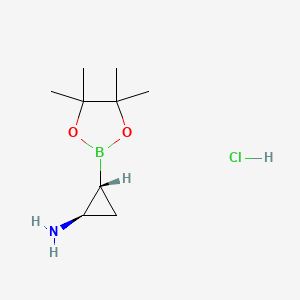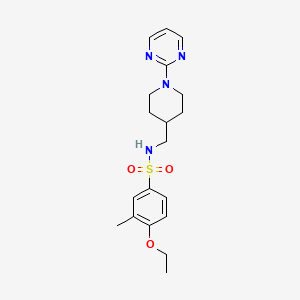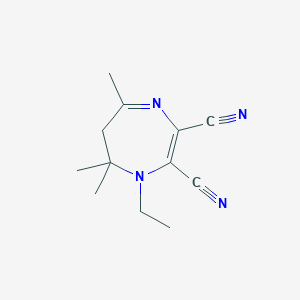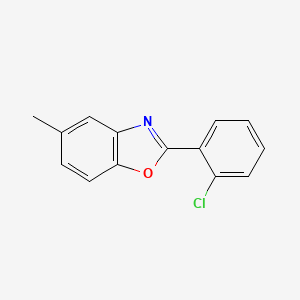
2-(2-Chlorophenyl)-5-methyl-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenyl)-5-methyl-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzoxazole ring substituted with a 2-chlorophenyl group and a methyl group
作用机制
Target of Action
Similar compounds such as clomazone and Profenofos have been studied Clomazone is an agricultural herbicide, and Profenofos is an organophosphate insecticide Both interact with specific enzymes or receptors in their target organisms
Mode of Action
Clomazone suppresses the biosynthesis of chlorophyll and other plant pigments , while Profenofos inhibits the acetylcholinesterase enzyme . The interaction of 2-(2-Chlorophenyl)-5-methyl-1,3-benzoxazole with its targets may result in changes at the molecular level, affecting the normal functioning of the target organism.
Biochemical Pathways
For instance, Clomazone affects the pathway of chlorophyll biosynthesis , and Profenofos affects the acetylcholine neurotransmission pathway .
Pharmacokinetics
Similar compounds like clomazone are known to be highly soluble in water and quite volatile . Cenobamate, another related compound, is rapidly absorbed with a bioavailability of >88%, primarily metabolized in the liver, and excreted mainly via urine .
Result of Action
For instance, Clomazone is used to control broad-leaved weeds and grasses in a variety of crops , and Profenofos is used against lepidopteran insects .
Action Environment
Clomazone is known to be relatively volatile and may be prone to drift . It also undergoes biological degradation, exhibiting a soil half-life of one to four months .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-5-methyl-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoic acid with o-aminophenol in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions: 2-(2-Chlorophenyl)-5-methyl-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学研究应用
2-(2-Chlorophenyl)-5-methyl-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
相似化合物的比较
2-Phenylbenzoxazole: Similar structure but lacks the chlorine and methyl substituents.
2-(2-Chlorophenyl)benzoxazole: Similar structure but lacks the methyl group.
5-Methylbenzoxazole: Similar structure but lacks the 2-chlorophenyl group.
Uniqueness: 2-(2-Chlorophenyl)-5-methyl-1,3-benzoxazole is unique due to the presence of both the 2-chlorophenyl and 5-methyl substituents. These groups can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
属性
IUPAC Name |
2-(2-chlorophenyl)-5-methyl-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-6-7-13-12(8-9)16-14(17-13)10-4-2-3-5-11(10)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKPHBXFLWSHQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(Bromomethyl)-2,2-difluorospiro[2.5]octane](/img/structure/B3007563.png)

![3-(2-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3007565.png)
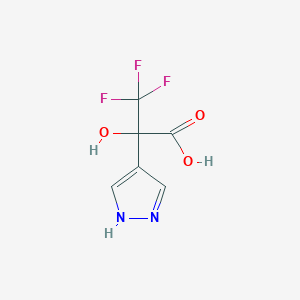
![N-[1-(furan-3-yl)propan-2-yl]-2-methoxyacetamide](/img/structure/B3007567.png)
![2-(ethylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B3007568.png)
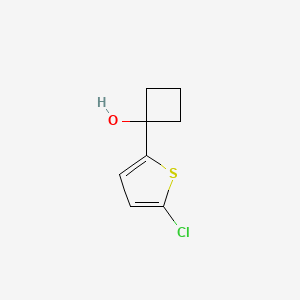
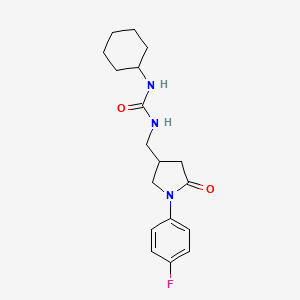
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide](/img/structure/B3007571.png)
